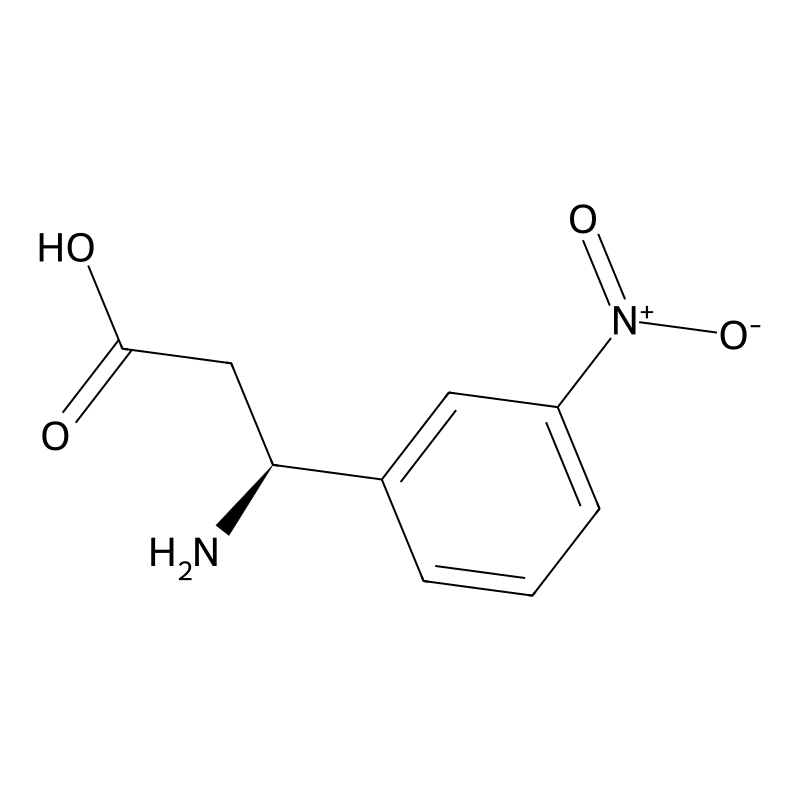(s)-3-Amino-3-(3-nitrophenyl)propanoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Peptide Synthesis and Protein Engineering
(S)-3-Amino-3-(3-nitrophenyl)propionic acid can be incorporated into peptides and proteins through chemical or enzymatic synthesis. This modification can introduce unique functionalities, such as:
- Affinity labeling: The nitro group can be used to attach the modified protein to specific target molecules, aiding in protein-protein interaction studies [].
- Fluorescence: The nitro group exhibits weak fluorescence, allowing for the tracking of modified proteins in cells [].
- Redox properties: The nitro group can be reduced to an amine, enabling the creation of redox-sensitive proteins for studying cellular processes [].
Enzyme Inhibition
(S)-3-Amino-3-(3-nitrophenyl)propionic acid can act as an inhibitor for certain enzymes, particularly those involved in amino acid metabolism. This property makes it valuable for:
- Understanding enzyme function: By studying how the modified amino acid affects enzyme activity, researchers can gain insights into the enzyme's mechanism of action [].
- Drug development: The compound could serve as a lead molecule for designing new drugs that target specific enzymes involved in diseases [].
Material Science
(S)-3-Amino-3-(3-nitrophenyl)propionic acid can be used as a building block for the synthesis of new materials with specific properties. For example, it can be incorporated into:
- Polymers: The amino and carboxylic acid groups allow for the formation of well-defined polymers with potential applications in drug delivery, sensors, and biomaterials.
- Supramolecular assemblies: The nitro group can participate in non-covalent interactions, leading to the formation of self-assembled structures with unique optical and electronic properties.
(S)-3-Amino-3-(3-nitrophenyl)propanoic acid is an organic compound with the molecular formula C₉H₁₀N₂O₄. It features an amino group, a propanoic acid backbone, and a nitrophenyl substituent, which contributes to its unique chemical properties. The compound is classified as a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation but can play significant roles in biochemical processes. Its structure includes a chiral center, making it exist in two enantiomeric forms, with the (S)-enantiomer being the focus of most studies due to its biological relevance .
- Esterification: Reacts with alcohols to form esters.
- Amidation: Can react with carboxylic acids or their derivatives to form amides.
- Decarboxylation: Under specific conditions, it may lose carbon dioxide to form other compounds.
- Reduction: The nitro group can be reduced to an amino group, leading to different derivatives.
These reactions are essential for synthesizing more complex molecules in medicinal chemistry and pharmaceutical applications .
Research indicates that (S)-3-Amino-3-(3-nitrophenyl)propanoic acid exhibits notable biological activity, particularly as an antagonist at certain neurotransmitter receptors. It has been studied for its potential effects on:
- Neurotransmission: Acting as an inhibitor of excitatory amino acid receptors, it may influence synaptic transmission and neuroprotection.
- Antioxidant Properties: Some studies suggest that it may have antioxidant effects, potentially protecting cells from oxidative stress.
- Pharmacological
Several methods have been developed for synthesizing (S)-3-Amino-3-(3-nitrophenyl)propanoic acid:
- Starting Materials: Often synthesized from commercially available precursors such as nitrobenzene derivatives and amino acids.
- Enzymatic Synthesis: Utilizing enzymes to achieve stereoselective synthesis, favoring the (S)-enantiomer.
- Chemical Synthesis: Traditional organic synthesis techniques involving protection-deprotection strategies and coupling reactions have been employed.
These methods allow for the production of high-purity samples suitable for research and application .
(S)-3-Amino-3-(3-nitrophenyl)propanoic acid has various applications in scientific research and industry:
- Pharmaceutical Development: Used as a building block in drug design targeting neurotransmitter systems.
- Biochemical Research: Serves as a tool compound in studying receptor interactions and signaling pathways.
- Analytical Chemistry: Employed in assays for detecting neurotransmitter levels due to its structural similarity to natural amino acids .
Studies on the interactions of (S)-3-Amino-3-(3-nitrophenyl)propanoic acid with biological macromolecules have revealed insights into its mechanism of action:
- Receptor Binding Studies: Investigations into how this compound binds to excitatory amino acid receptors provide data on its antagonistic properties.
- Metabolic Pathway Analysis: Understanding how it is metabolized within biological systems can inform potential therapeutic uses and side effects.
These studies are crucial for elucidating the compound's role in pharmacology and toxicology .
(S)-3-Amino-3-(3-nitrophenyl)propanoic acid shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Aminobutyric acid | Aliphatic amine | Acts as a neurotransmitter (GABA). |
| 4-Aminobenzenesulfonic acid | Aromatic amine with sulfonic group | Used as a dye and in pharmaceuticals. |
| 2-Amino-5-nitrophenol | Nitro-substituted phenol | Involved in dye synthesis and pharmaceuticals. |
The uniqueness of (S)-3-Amino-3-(3-nitrophenyl)propanoic acid lies in its specific combination of a nitro group on the aromatic ring and the propanoic acid backbone, which distinguishes it from other amino acids and derivatives. This configuration allows it to interact differently with biological systems compared to similar compounds .








